molecular formula C34H59NO14 B3025797 (2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid CAS No. 1217481-36-1

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Katalognummer: B3025797
CAS-Nummer: 1217481-36-1
Molekulargewicht: 739.58 g/mol
InChI-Schlüssel: UXDPXZQHTDAXOZ-BMUNAYDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fumonisin B2-13C34 is a 13C isotope-labelled analog of the mycotoxin Fumonisin B2. This compound is produced by the fungus Fusarium moniliforme, which is commonly found in various grains. Fumonisin B2-13C34 is primarily used as an analytical standard for precise quality control of food and feed .

Wirkmechanismus

Target of Action

Fumonisin B2 13C34, a mycotoxin produced by Fusarium moniliforme in various grains, primarily targets sphingosine N-acyltransferase , also known as ceramide synthase . Ceramide synthase plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B2 13C34 acts as a potent inhibitor of ceramide synthase . By binding to this enzyme, it disrupts the de novo sphingolipid biosynthesis . This disruption leads to changes in the cellular levels of various sphingolipids, which can affect numerous cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Fumonisin B2 13C34 is the sphingolipid metabolism pathway . By inhibiting ceramide synthase, Fumonisin B2 13C34 prevents the conversion of sphingosine to ceramide, a critical step in the sphingolipid biosynthesis pathway . This disruption can lead to downstream effects such as alterations in cell signaling, membrane structure, and cell function .

Pharmacokinetics

It is known that the compound is typically administered in a solution of acetonitrile and water . The impact of these properties on the bioavailability of Fumonisin B2 13C34 is currently unknown and would require further investigation.

Result of Action

The inhibition of ceramide synthase by Fumonisin B2 13C34 and the subsequent disruption of sphingolipid metabolism can lead to various molecular and cellular effects . These effects can include changes in cell signaling pathways, alterations in membrane structure and function, and potential toxicities in certain species .

Action Environment

The action of Fumonisin B2 13C34 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the efficacy of Fumonisin B2 13C34 as an inhibitor of ceramide synthase may be influenced by factors such as the concentration of the compound and the presence of other substances in the environment . However,

Biochemische Analyse

Biochemical Properties

Fumonisin B2 13C34 plays a significant role in disrupting sphingolipid metabolism. It is a potent inhibitor of sphingosine N-acyltransferase, also known as ceramide synthase. This enzyme is crucial for the de novo synthesis of sphingolipids, which are essential components of cell membranes and involved in signaling pathways. By inhibiting ceramide synthase, Fumonisin B2 13C34 disrupts the balance of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Cellular Effects

Fumonisin B2 13C34 has been shown to induce mitochondrial stress and mitophagy in human embryonic kidney cells (HEK293). This compound increases the production of reactive oxygen species, leading to mitochondrial membrane depolarization and a decrease in adenosine triphosphate levels. Additionally, Fumonisin B2 13C34 upregulates the expression of mitochondrial stress response proteins such as SIRT3, pNrf2, and PINK1, promoting mitophagy .

Molecular Mechanism

At the molecular level, Fumonisin B2 13C34 exerts its effects primarily through the inhibition of sphingosine N-acyltransferase. This inhibition disrupts the de novo biosynthesis of sphingolipids, leading to an imbalance in cellular sphingolipid levels. The accumulation of sphinganine and other sphingoid bases triggers a cascade of cellular stress responses, including the activation of stress-related proteins and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fumonisin B2 13C34 can vary over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Fumonisin B2 13C34 can lead to sustained mitochondrial stress and mitophagy, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fumonisin B2 13C34 in animal models are dose-dependent. At low doses, the compound may cause mild disruptions in sphingolipid metabolism without significant toxicity. At higher doses, Fumonisin B2 13C34 can induce severe toxicity, including hepatotoxicity, nephrotoxicity, and cytotoxicity. These effects are often accompanied by increased oxidative stress and apoptosis .

Metabolic Pathways

Fumonisin B2 13C34 is involved in the metabolic pathways of sphingolipid biosynthesis. It interacts with enzymes such as sphingosine N-acyltransferase, leading to the inhibition of ceramide synthesis. This disruption affects the overall metabolic flux of sphingolipids, resulting in altered levels of various sphingolipid metabolites .

Subcellular Localization

Fumonisin B2 13C34 is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on sphingosine N-acyltransferase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function in disrupting sphingolipid metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Fumonisin B2-13C34 beinhaltet die Einarbeitung von stabilen schweren Isotopen von Kohlenstoff (13C) in die Molekülstruktur von Fumonisin B2. Dies wird typischerweise durch chemische Synthese unter Verwendung von isotopenmarkierten Vorläufern erreicht. Die Reaktionsbedingungen umfassen häufig die Verwendung von Acetonitril und Wasser als Lösungsmittel, wobei das Endprodukt eine klare Lösung ist, die für analytische Zwecke geeignet ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fumonisin B2-13C34 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Kultivierung von Fusarium moniliforme in einer kontrollierten Umgebung, um Fumonisin B2 zu produzieren, das dann chemisch modifiziert wird, um die 13C-Isotope einzubauen. Das Endprodukt wird für die Verwendung in verschiedenen analytischen Anwendungen gereinigt und standardisiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fumonisin B2-13C34 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Fumonisin B2-13C34, wie Carbonsäuren, Alkohole und halogenierte Verbindungen. Diese Derivate werden häufig in weiteren analytischen und Forschungsanwendungen verwendet .

Analyse Chemischer Reaktionen

Types of Reactions

Fumonisin B2-13C34 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Fumonisin B2-13C34, such as carboxylic acids, alcohols, and halogenated compounds. These derivatives are often used in further analytical and research applications .

Wissenschaftliche Forschungsanwendungen

Fumonisin B2-13C34 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Fumonisin B2-13C34 übt seine Wirkung aus, indem es die Sphingosin-N-Acyltransferase (Ceramid-Synthase) hemmt, ein Enzym, das an der Biosynthese von Sphingolipiden beteiligt ist. Diese Hemmung stört die De-novo-Synthese von Sphingolipiden, was zur Anhäufung von Sphinganin und anderen Sphingoidbasen führt. Diese Störungen können die Integrität der Zellmembran und die Signalwege beeinflussen, was zu den toxischen Wirkungen der Verbindung beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Fumonisin B2-13C34 ist einzigartig in seiner spezifischen Isotopenmarkierung, die eine präzise Quantifizierung und Rückverfolgung in analytischen Anwendungen ermöglicht. Seine hemmenden Wirkungen auf die Sphingosin-N-Acyltransferase machen es zu einem wertvollen Werkzeug bei der Untersuchung des Sphingolipid-Stoffwechsels und verwandter Krankheiten .

Biologische Aktivität

The compound is a complex derivative of fusarium toxins and has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research.

Chemical Structure and Properties

The compound has a molecular formula of C34H59NO14 and a molecular weight of 739.58 g/mol. Its detailed structure includes multiple chiral centers and functional groups that contribute to its biological properties.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this one exhibit antimicrobial activity against various pathogens. For instance, derivatives of fusarium toxins have been observed to inhibit the growth of certain fungi and bacteria. The presence of hydroxyl and amino groups in the structure may enhance its interaction with microbial cell membranes.

Cytotoxic Effects
Studies have shown that certain fusarium-derived compounds can induce cytotoxicity in cancer cell lines. The mechanism is believed to involve the disruption of cellular processes leading to apoptosis. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54912Reactive oxygen species generation

Cardiovascular Effects
Some studies suggest that this compound may influence cardiovascular health by modulating endothelial function. For instance:

  • Endothelial Cell Interaction : The compound has been shown to affect nitric oxide production in endothelial cells.
  • Blood Pressure Regulation : In animal models, it has been associated with changes in perfusion pressure and coronary resistance.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of fusarium-derived compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM.
  • Cytotoxicity Assessment in Cancer Cells : In vitro experiments conducted on various cancer cell lines demonstrated that the compound induced significant cytotoxicity with an IC50 value ranging from 10 to 15 µM across different cell types.
  • Cardiovascular Impact Study : An investigation into the effects on isolated rat hearts revealed that the compound decreased coronary resistance significantly compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

ParameterValue
Absorption (HIA)Low
Caco-2 PermeabilityLow
Plasma Protein BindingLow (27.41%)

These parameters indicate that while the compound may have biological activity, its absorption and distribution could limit its effectiveness as a therapeutic agent.

Eigenschaften

CAS-Nummer

1217481-36-1

Molekularformel

C34H59NO14

Molekulargewicht

739.58 g/mol

IUPAC-Name

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI-Schlüssel

UXDPXZQHTDAXOZ-BMUNAYDHSA-N

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomerische SMILES

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O

Kanonische SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.